2-甲氧基-N-((4-吗啉基嘧啶-2-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

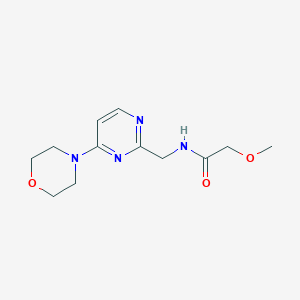

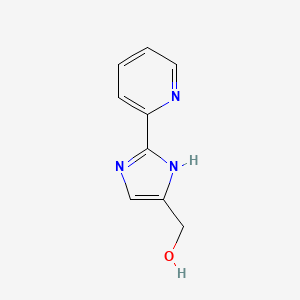

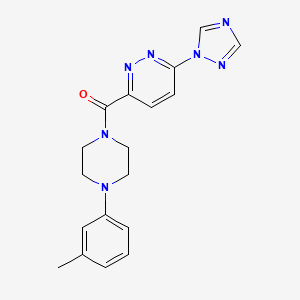

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MPA, is a small molecule that has gained significant attention in the scientific community due to its potential use in various research applications. MPA is a synthetic compound that was first synthesized in 2007 by researchers at the University of Dundee in Scotland. Since then, it has been used in a wide range of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

科学研究应用

Anti-Inflammatory Agents

Morpholinopyrimidine derivatives, including “2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide”, have been studied for their potential as anti-inflammatory agents . These compounds have shown promising results in inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations . They have also been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response .

Inhibition of iNOS and COX-2

The compound has been found to have a strong affinity for the active sites of iNOS and COX-2 . This suggests that it could be used to inhibit these enzymes, which play a crucial role in the inflammatory response .

Treatment of Inflammation-Associated Disorders

Given its anti-inflammatory properties and its ability to inhibit iNOS and COX-2, “2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide” could potentially be used in the treatment of inflammation-associated disorders .

Organic Synthesis

This compound, like other hindered amines, provides a chemically differentiated building block for organic synthesis . It can be used in the preparation of various drug candidates containing hindered amine motifs .

Medicinal Chemistry

In the field of medicinal chemistry, this compound could be used in the design and development of new pharmaceutical compounds . It could also be used to improve the processes by which existing pharmaceuticals are made .

Pharmacological Activities

Phenoxy acetamide and its derivatives, including “2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide”, have been studied for their pharmacological activities . These compounds could potentially be used as therapeutic candidates in the treatment of various diseases .

作用机制

Target of Action

The primary targets of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins .

Mode of Action

The compound interacts with its targets by binding to the active sites of iNOS and COX-2, forming hydrophobic interactions . This binding inhibits the enzymes’ activity, leading to a decrease in the production of nitric oxide and prostaglandins . As a result, the inflammatory response is reduced .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the concentration of these pro-inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

For instance, treating LPS-induced RAW 264.7 cells with 12.5 μM concentrations of the compound significantly reduced the most noticeable elevations of iNOS and COX-2 protein levels .

Result of Action

The molecular and cellular effects of the compound’s action are primarily anti-inflammatory. It significantly reduces the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the production of nitric oxide and prostaglandins, leading to an overall reduction in inflammation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory activity was assessed in macrophage cells stimulated by lipopolysaccharide (LPS), a component of the cell walls of gram-negative bacteria . This suggests that the compound’s efficacy may be influenced by the presence of bacterial components or other inflammatory stimuli.

属性

IUPAC Name |

2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-18-9-12(17)14-8-10-13-3-2-11(15-10)16-4-6-19-7-5-16/h2-3H,4-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEIRXXXDSRHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)

![3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)